molecular formula C14H14N2O3 B2844852 2-(2,3-Dihydrobenzofuran-5-yl)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 1363166-39-5

2-(2,3-Dihydrobenzofuran-5-yl)-N-(5-methylisoxazol-3-yl)acetamide

Cat. No.: B2844852
CAS No.: 1363166-39-5
M. Wt: 258.277
InChI Key: YVUNVKTUZGTPCX-UHFFFAOYSA-N
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Description

2-(2,3-Dihydrobenzofuran-5-yl)-N-(5-methylisoxazol-3-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dihydrobenzofuran-5-yl)-N-(5-methylisoxazol-3-yl)acetamide typically involves the following steps:

    Formation of the Benzofuran Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Isoxazole Ring: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction involving nitrile oxides and alkenes.

    Acetamide Formation: The final step involves the acylation of the amine group with an acetic anhydride or acetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dihydrobenzofuran-5-yl)-N-(5-methylisoxazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the benzofuran or isoxazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-(2,3-Dihydrobenzofuran-5-yl)-N-(5-methylisoxazol-3-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2,3-Dihydrobenzofuran-5-yl)-N-(5-methylisoxazol-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    2-(2,3-Dihydrobenzofuran-5-yl)acetamide: Lacks the isoxazole ring, making it less complex.

    N-(5-methylisoxazol-3-yl)acetamide: Lacks the benzofuran ring, resulting in different properties.

Uniqueness

2-(2,3-Dihydrobenzofuran-5-yl)-N-(5-methylisoxazol-3-yl)acetamide is unique due to the presence of both the benzofuran and isoxazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse interactions and applications that are not possible with simpler compounds.

Properties

IUPAC Name

2-(2,3-dihydro-1-benzofuran-5-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c1-9-6-13(16-19-9)15-14(17)8-10-2-3-12-11(7-10)4-5-18-12/h2-3,6-7H,4-5,8H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFSQXHLLYNOUHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CC2=CC3=C(C=C2)OCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001183122
Record name 5-Benzofuranacetamide, 2,3-dihydro-N-(5-methyl-3-isoxazolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001183122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1363166-39-5
Record name 5-Benzofuranacetamide, 2,3-dihydro-N-(5-methyl-3-isoxazolyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1363166-39-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Benzofuranacetamide, 2,3-dihydro-N-(5-methyl-3-isoxazolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001183122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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